molecular formula C6H7ClFNO2S B2719919 Pyridin-4-ylmethanesulfonyl fluoride;hydrochloride CAS No. 2361636-41-9

Pyridin-4-ylmethanesulfonyl fluoride;hydrochloride

Cat. No.: B2719919
CAS No.: 2361636-41-9
M. Wt: 211.64
InChI Key: BJARDUXVFCQPQW-UHFFFAOYSA-N
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Description

Pyridin-4-ylmethanesulfonyl fluoride;hydrochloride is a chemical compound with the molecular formula C6H7ClFNO2S and a molecular weight of 211.64 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridin-4-ylmethanesulfonyl fluoride;hydrochloride typically involves the reaction of pyridine derivatives with methanesulfonyl fluoride in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as purification through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Pyridin-4-ylmethanesulfonyl fluoride;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, nucleophilic substitution reactions may yield substituted pyridine derivatives, while oxidation reactions can produce oxidized forms of the compound .

Scientific Research Applications

Pyridin-4-ylmethanesulfonyl fluoride;hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluoride derivatives.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of Pyridin-4-ylmethanesulfonyl fluoride;hydrochloride involves its interaction with specific molecular targets. The sulfonyl fluoride group can react with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Pyridin-4-ylmethanesulfonyl fluoride;hydrochloride include other pyridine derivatives and sulfonyl fluoride compounds. Examples include:

Uniqueness

This compound is unique due to its specific structure, which combines the properties of pyridine and sulfonyl fluoride. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable reagent in organic synthesis and scientific research .

Properties

IUPAC Name

pyridin-4-ylmethanesulfonyl fluoride;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S.ClH/c7-11(9,10)5-6-1-3-8-4-2-6;/h1-4H,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJARDUXVFCQPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CS(=O)(=O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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